Product packaging for 4,5-Dichloro-8-(trifluoromethyl)quinoline(Cat. No.:)

4,5-Dichloro-8-(trifluoromethyl)quinoline

Cat. No.: B12861758
M. Wt: 266.04 g/mol
InChI Key: HQYIYUNKCWSTCK-UHFFFAOYSA-N
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Description

4,5-Dichloro-8-(trifluoromethyl)quinoline (CAS 1065093-32-4) is a synthetic quinoline derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C 10 H 4 Cl 2 F 3 N and a molecular weight of 266.05, this compound features a multifunctional quinoline scaffold, recognized as a privileged structure in drug discovery . The specific pattern of chloro and trifluoromethyl substituents on the quinoline core makes it a valuable intermediate for constructing more complex molecules for various investigative applications. Quinoline derivatives are extensively investigated for their broad spectrum of biological activities. This compound serves as a key precursor in the synthesis of potential therapeutic agents, particularly in the fields of antimalarial and antiviral research . The quinoline nucleus is a common feature in several marketed drugs, and its mechanism of action in antimalarial research, for instance, is often associated with interfering with heme metabolism in parasites . Furthermore, the structural motif is being explored for anticancer properties, where some derivatives act by inhibiting enzymes like topoisomerase or by disrupting cellular signaling pathways . The presence of halogen atoms and the trifluoromethyl group on the ring enhances the molecule's potential for target binding and modulates its physicochemical properties, making it a versatile building block for developing novel bioactive compounds . The synthesis of such specialized quinoline derivatives can involve sophisticated catalytic processes . This product is offered for research purposes as a chemical tool to advance pharmaceutical development and biological studies. It is supplied with high purity and is intended for use in controlled laboratory settings only. Please Note: This product is designated "For Research Use Only" (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl2F3N B12861758 4,5-Dichloro-8-(trifluoromethyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4Cl2F3N

Molecular Weight

266.04 g/mol

IUPAC Name

4,5-dichloro-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4Cl2F3N/c11-6-2-1-5(10(13,14)15)9-8(6)7(12)3-4-16-9/h1-4H

InChI Key

HQYIYUNKCWSTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1C(F)(F)F)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,5 Dichloro 8 Trifluoromethyl Quinoline and Analogues

Foundational Synthetic Approaches to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system can be achieved through several classic name reactions, each offering a distinct pathway from readily available starting materials.

Skraup Synthesis and Mechanistic Insights

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous reaction that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orgpharmaguideline.comwikipedia.org The reaction is notoriously exothermic and is often conducted in the presence of a moderator like ferrous sulfate to control its rate. wikipedia.org

Mechanism: The accepted mechanism of the Skraup synthesis involves several key steps:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgwordpress.com

Michael Addition: Aniline undergoes a conjugate (Michael) addition to acrolein. pharmaguideline.com

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline. iipseries.org

Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline ring system. iipseries.orgpharmaguideline.com

StepDescription
1Dehydration of glycerol to acrolein.
2Michael addition of aniline to acrolein.
3Acid-catalyzed cyclization and dehydration.
4Oxidation to form quinoline.

Friedländer Annulation and Mechanistic Insights

The Friedländer synthesis, discovered by Paul Friedländer, is a versatile method for synthesizing quinolines by the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com

Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org

Aldol Condensation First: The reaction can initiate with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the second carbonyl compound. The resulting aldol adduct then undergoes cyclization and dehydration to form the quinoline. cdnsciencepub.com

Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product. wikipedia.org

The specific mechanism that predominates can depend on the reaction conditions and the nature of the substrates.

Reactant 1Reactant 2CatalystProduct
2-AminobenzaldehydeAcetaldehydeBaseQuinoline
2-AminoacetophenoneAcetoneAcid2,4-Dimethylquinoline

Knorr Quinoline Synthesis and Mechanistic Insights

The Knorr quinoline synthesis is a method for producing 2-hydroxyquinolines (quinolones) from the cyclization of β-ketoanilides using a strong acid, typically sulfuric acid. iipseries.orgwikipedia.orgsynarchive.com

Mechanism: The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the keto group is protonated by the strong acid.

Electrophilic Aromatic Substitution: The enol form of the protonated β-ketoanilide acts as an electrophile and attacks the electron-rich aniline ring in an intramolecular electrophilic aromatic substitution.

Dehydration: The resulting intermediate undergoes dehydration to form the stable 2-hydroxyquinoline. wikipedia.org

Under certain conditions, the formation of 4-hydroxyquinolines can be a competing reaction. wikipedia.org

Combes Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound to produce a substituted quinoline. iipseries.orgwikipedia.org

Mechanism: The reaction proceeds through the following stages:

Enamine Formation: The aniline reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. wikipedia.org

Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic attack on the aniline ring. quimicaorganica.org

Dehydration: The cyclized intermediate then eliminates a molecule of water to form the final quinoline product. wikipedia.org

A modified Combes pathway has been utilized to produce trifluoromethyl-substituted quinolines, where the regioselectivity is influenced by the steric effects of the substituents on the β-diketone and the electronic properties of the aniline. wikipedia.org

Advanced Synthetic Strategies for Halogenated and Trifluoromethylated Quinolines

The introduction of halogen and trifluoromethyl groups onto the quinoline scaffold often requires more specialized synthetic techniques, either by incorporating these groups into the starting materials for a foundational synthesis or by direct functionalization of a pre-formed quinoline ring.

Direct Halogenation Techniques for Quinoline Ring Systems

Direct halogenation of the quinoline ring is a common method for introducing chloro, bromo, and iodo substituents. The position of halogenation is highly dependent on the reaction conditions, particularly the acidity of the medium.

Electrophilic chlorination of the quinoline ring can be achieved using various chlorinating agents. In strongly acidic conditions, such as sulfuric acid, electrophilic attack occurs on the quinolinium cation, directing substitution to the 5- and 8-positions of the benzene (B151609) ring. pjsir.org For instance, the chlorination of quinoline in 98% sulfuric acid in the presence of silver sulfate and dry chlorine gas yields a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org Further chlorination of the monochloroquinolines under these conditions leads to the formation of the 5,8-dichloro derivative. pjsir.org

A plausible route to 4,5-dichloro-8-(trifluoromethyl)quinoline could involve the direct chlorination of a 4-chloro-8-(trifluoromethyl)quinoline precursor under strongly acidic conditions, which would be expected to direct the second chlorine atom to the 5-position.

A patent describes a multi-step synthesis of 4-chloro-8-trifluoromethyl-quinoline starting from o-trifluoromethylaniline. google.com This intermediate could then potentially undergo direct chlorination at the 5-position. The synthesis of 4-chloro-8-trifluoromethyl-quinoline involves the following steps: google.com

Condensation of o-trifluoromethylaniline with ethyl ethoxymethylene malonate.

Cyclization to form 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.

Saponification to the corresponding carboxylic acid.

Reaction with phosphorus oxychloride to yield 4-chloro-8-trifluoromethyl-quinoline. google.com

Starting MaterialReagent 1Reagent 2IntermediateFinal Product
o-TrifluoromethylanilineEthyl ethoxymethylene malonateHeat3-Carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline4-Chloro-8-(trifluoromethyl)quinoline

Further research has demonstrated metal-free, regioselective C-H halogenation of 8-substituted quinolines at the C5-position using reagents like trichloroisocyanuric acid (TCCA). rsc.orgresearchgate.net This method offers a potentially milder alternative for the final chlorination step.

Incorporation of Trifluoromethyl Moieties

The introduction of a trifluoromethyl (CF3) group onto the quinoline scaffold is a key step in the synthesis of the target compound and its analogues. This is typically achieved by using precursors that already contain the trifluoromethyl group.

A common and effective strategy for synthesizing 8-(trifluoromethyl)quinolines is to start with a correspondingly substituted aniline. Specifically, o-(trifluoromethyl)aniline is a readily available and frequently used precursor. google.com This aniline derivative can be subjected to various classical quinoline synthesis reactions to construct the heterocyclic ring with the trifluoromethyl group already in the desired position.

One such method involves a multi-step process starting from the condensation of o-trifluoromethylaniline with a suitable three-carbon unit. For example, reaction with ethyl ethoxymethylenemalonate followed by cyclization, saponification, and subsequent chlorination can yield 4-chloro-8-(trifluoromethyl)quinoline. google.com A more direct route involves the reaction of o-trifluoromethylaniline with acrylic acid to form β-(o-trifluoromethylanilino)-propanoic acid, which can then be cyclized and chlorinated to give the desired 4-chloro-8-(trifluoromethyl)quinoline in good yield. google.com

While not explicitly detailed for the synthesis of this compound in the provided search results, anionic cyclization routes represent a potential strategy for the formation of fluorinated quinolines. These methods often involve the intramolecular cyclization of a suitably functionalized precursor where a fluoride ion is displaced in the ring-closing step.

For instance, the reaction of heptafluoroquinoline with various nucleophiles has been studied, demonstrating that fluorine atoms on the quinoline ring can be displaced. rsc.org Although this example illustrates nucleophilic substitution on a perfluorinated system rather than an anionic cyclization with fluorine displacement, it highlights the principle that C-F bonds on the quinoline ring can be susceptible to nucleophilic attack, which is a key aspect of such cyclization strategies.

Nucleophilic Fluoro-Dechlorination Reactions

Nucleophilic fluoro-dechlorination is a powerful method for the synthesis of fluoroaromatics, where a chlorine atom is displaced by a fluoride ion. This transformation is particularly useful for introducing fluorine into a molecule at a late stage of the synthesis. While specific examples of nucleophilic fluoro-dechlorination to produce 4,5-difluoro-8-(trifluoromethyl)quinoline from its chlorinated precursor were not found in the search results, the general principles of nucleophilic aromatic substitution (SNAr) on halogenated quinolines are well-established.

The reactivity of haloquinolines towards nucleophilic substitution is dependent on the position of the halogen atom and the presence of other substituents. Halogens at the C2 and C4 positions of the quinoline ring are generally more susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. The presence of a strongly electron-withdrawing group like trifluoromethyl at the C8 position would further activate the ring system towards nucleophilic attack. Therefore, it is conceivable that under appropriate conditions (e.g., using a source of fluoride ions such as KF with a phase-transfer catalyst), a nucleophilic fluoro-dechlorination reaction could be employed to convert this compound to its fluorinated analogues.

Selective Fluorination of Chlorinated Quinoline Analogues

The selective conversion of chlorinated quinoline analogues, such as this compound, into their fluorinated counterparts is typically achieved through nucleophilic aromatic substitution (SNAr). This transformation is commonly referred to as the Halex (halogen exchange) process, which is a cornerstone of industrial fluoroaromatic chemistry. wikipedia.org

The Halex reaction involves treating an aryl chloride with a fluoride salt, most commonly potassium fluoride (KF), at elevated temperatures (150-250 °C) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.org For the reaction to be effective, the aromatic ring must be activated by the presence of electron-withdrawing groups. In the case of this compound, the strongly electron-withdrawing trifluoromethyl group at the C-8 position, combined with the inherent electron-deficient nature of the quinoline ring, facilitates the nucleophilic attack by the fluoride ion.

To enhance the efficacy of the fluoride nucleophile, phase-transfer catalysts are often employed. These catalysts, such as quaternary ammonium or phosphonium salts, help to solubilize the fluoride salt in the organic solvent and increase its reactivity. scientificupdate.comgoogle.com

Regiochemical Control in Fluoro-Dechlorination

When multiple chlorine atoms are present on the quinoline ring, as in this compound, controlling the regioselectivity of the substitution becomes paramount. The incoming fluoride nucleophile will preferentially attack the most electron-deficient carbon atom bearing a chlorine substituent. In quinoline and related heterocyclic systems, the C-2 and C-4 positions are inherently more electrophilic than other positions on the ring.

The regiochemical outcome of the SNAr reaction can be predicted by examining the stability of the potential Meisenheimer (or σ-complex) intermediates formed upon nucleophilic attack at each position. researchgate.net However, computational studies have suggested that for reactions involving chloride as the leaving group, a stable Meisenheimer intermediate may not always form, indicating a concerted reaction mechanism might be in play. researchgate.netnih.gov

In the analogous 2,4-dichloroquinazoline system, nucleophilic substitution occurs with high regioselectivity at the C-4 position. nih.gov Density Functional Theory (DFT) calculations for this system reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack than the C-2 position. nih.gov This principle suggests that in this compound, the C-4 position would be more reactive toward fluoro-dechlorination than the C-5 position, leading to the selective formation of 5-chloro-4-fluoro-8-(trifluoromethyl)quinoline under kinetically controlled conditions.

Modern Catalytic and Green Chemistry Approaches

Recent advances in synthetic chemistry have focused on methods that offer greater atom economy and environmental sustainability. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds like quinoline, avoiding the need for pre-functionalized starting materials. google.com

Transition-Metal-Catalyzed C-H Functionalization

The direct activation and functionalization of carbon-hydrogen bonds on the quinoline nucleus provide a highly efficient route to novel analogues. Rhodium and palladium are among the most utilized metals for these transformations. wikipedia.org

Rhodium catalysts have proven to be highly effective for the C-H functionalization of quinolines, enabling the formation of new C-C, C-N, and C-halogen bonds. researchgate.netorganic-chemistry.org The regioselectivity of these reactions is often dictated by the directing effect of substituents on the quinoline ring or by the inherent reactivity of the heterocyclic system.

Studies have shown that rhodium(I) complexes can promote the C-H bond activation of quinoline, preferentially activating the heteroaromatic ring over the carbocyclic ring. researchgate.net For instance, the complex RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} has been used to systematically study C-H bond activation. researchgate.netorganic-chemistry.org Depending on the position of substituents like methyl groups, activation can be directed to either the C-2 or C-4 position. organic-chemistry.org Furthermore, Rh(III) catalysts have been developed for the C-8 selective alkylation and alkynylation of quinoline N-oxides, demonstrating the utility of a directing group to functionalize a remote C-H bond under mild conditions. scientificupdate.com

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of Quinolines
Catalyst SystemSubstratePosition FunctionalizedReaction TypeReference
RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}3-, 4-, 5-MethylquinolineC-2C-H Activation organic-chemistry.org
RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}2-, 6-, 7-MethylquinolineC-4C-H Activation organic-chemistry.org
Rh(III)Quinoline N-OxidesC-8Alkylation, Alkynylation scientificupdate.com
Rh/PCy₃QuinolinesC-2Alkylation with Alkenes wikipedia.org

Palladium catalysis is a versatile tool for the direct arylation, olefination, and amination of quinoline C-H bonds. wikipedia.org The mechanism of these reactions is a subject of detailed study and typically falls into two main pathways following the initial C-H activation and formation of a cyclopalladated intermediate.

Pd(II)/Pd(0) Catalytic Cycle: In this pathway, the palladacycle undergoes a reductive process, such as reductive elimination, to release the functionalized product. The resulting Pd(0) species is then re-oxidized to the active Pd(II) state to continue the cycle.

Pd(II)/Pd(IV) Catalytic Cycle: Alternatively, the Pd(II) palladacycle can be oxidized by an external reagent to a high-valent Pd(IV) intermediate. Reductive elimination from this Pd(IV) complex then furnishes the product and regenerates the Pd(II) catalyst.

The regioselectivity of palladium-catalyzed reactions is often controlled by a directing group. For example, using quinoline N-oxides, palladium catalysis typically directs functionalization to the C-2 position. wikipedia.org However, specific ligand and solvent choices can override this inherent preference. A notable example is the development of a palladium-catalyzed C-H arylation of quinoline N-oxides that proceeds with high selectivity for the C-8 position, a previously elusive transformation. nih.gov Mechanistic studies indicated that the use of acetic acid as a solvent and the absence of phosphine ligands were crucial for achieving this unusual C-8 selectivity. nih.gov

A significant frontier in C-H functionalization is the selective activation of unactivated C(sp³)–H bonds, such as those in a methyl or alkyl side chain on a quinoline ring. This allows for late-stage functionalization of complex molecules. The 8-methylquinoline scaffold is a common substrate for developing such methodologies, using the quinoline nitrogen as an intramolecular directing group to activate the adjacent methyl C-H bonds.

High-valent cobalt catalysts, specifically Cp*Co(III), have been reported for the highly regioselective and stereoselective alkenylation of the C(sp³)–H bond of 8-methylquinoline with various alkynes. This method is atom-economical and tolerates a wide range of functional groups. Similarly, palladium catalysis has been used for the C(sp³)–H biarylation of 8-methylquinolines. More recently, a quinoline-derivative-mediated electrochemical approach has been developed for the etherification of unactivated C(sp³)–H bonds, showcasing a green chemistry strategy that avoids sacrificial chemical oxidants.

Table 2: Catalytic Functionalization of Unactivated C(sp³)–H Bonds in Quinoline Derivatives
Catalyst/MethodSubstrateReaction TypeKey FeaturesReference
Cp*Co(III)8-MethylquinolineAlkenylationAtom-economical, highly regioselective, tolerates various functional groups.
Palladium(II)8-MethylquinolineBiarylationDirected C-H activation for C-C bond formation.
Quinoline-mediated ElectrolysisVarious substrates with C(sp³)–H bondsEtherificationElectrochemical method, avoids sacrificial oxidants, broad substrate scope.
Role of Directing Groups and Additives in Catalytic Processes

The regioselective synthesis of complex quinoline derivatives is often achieved through catalytic processes where directing groups and additives play a crucial role. Directing groups are functional moieties covalently attached to the substrate that coordinate to a transition metal catalyst, positioning it in proximity to a specific C-H bond. This strategy lowers the activation energy for C-H bond cleavage at a desired position, enabling functionalization with high regioselectivity. For instance, in palladium-catalyzed C-H fluorination, phenylpyridine derivatives have been successfully fluorinated at the ortho positions by using the pyridine (B92270) nitrogen as a directing group. nih.gov Similarly, a triflamide directing group has been employed for the palladium-catalyzed fluorination of N-benzyltriflamide derivatives, which can later be converted into other functional groups. nih.gov Heterocycles such as pyridine, pyrimidine, imidazole, and thiazole can all function as directing groups in such transformations. nih.gov

Additives are also essential in many catalytic syntheses of quinolines. They can act as oxidants, reductants, or promoters that enhance the efficiency and selectivity of the reaction. For example, in a rhodium-catalyzed cyclization to form quinoline carboxylates, formic acid serves as both a C1 synthon and a reducing agent, while copper(II) species act as the terminal oxidant. mdpi.com In some metal-free approaches, additives like methanesulfonic acid (CH₃SO₃H) have been used to catalyze the synthesis of quinolines from anilines, acetophenones, and DMSO under air. mdpi.com

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) have become powerful tools for the efficient construction of complex molecular scaffolds like quinolines in a single, atom-economical step. researchgate.netmdpi.com These reactions involve the combination of three or more starting materials in a one-pot synthesis, offering significant advantages in terms of efficiency and reduction of waste.

Several classic named reactions for quinoline synthesis, such as the Povarov, Doebner-Von Miller, and Friedländer syntheses, can be performed under multicomponent conditions. mdpi.com For example, a molecular iodine-catalyzed Povarov reaction has been developed for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com Another approach involves an acid-catalyzed multicomponent Conrad-Limpach reaction of anilines and β-ketoesters to produce quinolin-4-ols in high yields. mdpi.com

Recent advancements have focused on developing novel MCRs for quinoline synthesis. A silver-catalyzed cascade reaction involving an alkyne, a ketone, and an amine in water has been reported for the synthesis of 4-trifluoromethyl substituted quinolines. rsc.org Furthermore, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free method for synthesizing multiply substituted quinolines. organic-chemistry.org

Reaction NameComponentsCatalyst/ConditionsProduct Type
Povarov ReactionAryl amine, Aldehyde, Activated alkene/alkyneI₂ or other Lewis acidsTetrahydroquinolines or Quinolines
Doebner-Von MillerAniline, α,β-Unsaturated carbonyl compoundAcidic2- and 4-substituted quinolines
Friedländer Synthesis2-Aminoaryl ketone, α-Methylene carbonyl compoundNafion NR50, MicrowaveSubstituted quinolines
Silver-Catalyzed CascadeAlkyne, Ketone, AmineSilver catalyst, Water4-Trifluoromethyl quinolines

Metal-Free C-H Bond Functionalization Strategies

In recent years, there has been a significant shift towards the development of metal-free C-H bond functionalization strategies for the synthesis of quinolines, driven by the need for more sustainable and cost-effective chemical processes. nih.govacs.org These methods avoid the use of often toxic and expensive transition metal catalysts. nih.gov

One notable strategy involves the use of iodine catalysis. A facile functionalization of C(sp³)–H bonds and tandem cyclization has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines using iodide catalysis. nih.gov This approach allows for the formation of new C-C and C-N bonds under mild conditions. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, can also be catalyzed by molecular iodine to produce quinolines from anilines, aldehydes, and alkynes. mdpi.com

Furthermore, superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (TFAA) have been employed as both the reaction medium and catalyst for the synthesis of polysubstituted quinolines from vinylogous imines. mdpi.com This methodology facilitates the construction of the quinoline scaffold through the condensation of aromatic amines with α,β-unsaturated carbonyl compounds under highly acidic conditions. mdpi.com The direct C5 C-H bond functionalization of quinolines remains a challenge, but progress is being made in developing transition-metal-free methods for this purpose. ccspublishing.org.cn

Green Solvent Systems and Nanocatalysis in Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines, with a focus on using environmentally benign solvents and highly efficient, recyclable catalysts. acs.orgtandfonline.com Traditional methods for quinoline synthesis often involve harsh reaction conditions and the use of hazardous solvents. nih.govnih.gov

Green solvents such as water, ethanol, and polyethylene glycol (PEG) are now being utilized in quinoline synthesis. tandfonline.com For instance, pyrimido[4,5-b]quinolones have been synthesized in water using p-toluene sulfonic acid as a catalyst. tandfonline.com The use of an ethanol-water mixture as a green solvent has also been reported for the synthesis of spiro-quinolines. tandfonline.com

Nanocatalysis offers a promising avenue for the efficient and sustainable synthesis of quinolines. acs.orgnih.govnih.gov Nanocatalysts provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity, and they can often be easily recovered and reused. Various metal-based nanocatalysts, including those based on iron, copper, zinc, and titanium, have been employed in quinoline synthesis. acs.orgnih.gov For example, Fe₃O₄ nanoparticle-supported catalysts have been used in the Friedländer synthesis of quinoline derivatives in ethanol. nih.gov Titanium dioxide (TiO₂) has been used as a nontoxic and inexpensive photocatalyst for the visible-light-mediated aerobic dehydrogenation synthesis of various N-containing heterocycles, including quinolines. organic-chemistry.org These nanocatalyzed reactions can often be carried out under milder conditions and in greener solvents, contributing to more sustainable synthetic routes. nih.goviau.ir

Catalyst SystemGreen SolventReaction TypeKey Advantages
p-Toluene sulfonic acidWaterMulticomponent reactionEnvironmentally friendly solvent
Ceric ammonium nitrateEthanol:WaterMulticomponent condensationUse of green solvent mixture
Fe₃O₄ NP-cellWaterThree-component reactionRecyclable magnetic catalyst
TiO₂Not specified (aerobic)Visible-light photocatalysisUses oxygen as a green oxidant

Reactivity and Reaction Mechanisms of 4,5 Dichloro 8 Trifluoromethyl Quinoline

Electrophilic Substitution Reactions

Electrophilic aromatic substitution in the quinoline (B57606) nucleus is generally directed to the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion, which further deactivates the pyridine ring towards electrophilic attack.

In unsubstituted quinoline, electrophilic substitution preferentially occurs at the C-5 and C-8 positions, which are the most electron-rich carbons in the benzene ring. However, in 4,5-dichloro-8-(trifluoromethyl)quinoline, the C-5 and C-8 positions are already substituted. The chloro and trifluoromethyl groups are both strongly deactivating and meta-directing. The trifluoromethyl group at C-8 significantly reduces the electron density of the benzene ring, making electrophilic substitution reactions challenging to achieve. The chlorine atom at C-5 also deactivates the ring.

Considering the directing effects of the existing substituents, any potential electrophilic attack would be directed to the C-6 and C-7 positions. The C-8 trifluoromethyl group would direct an incoming electrophile to the C-6 position (meta), while the C-5 chloro group would direct to the C-7 position (meta). The interplay of these electronic effects, along with steric hindrance from the adjacent substituents, would determine the ultimate regiochemical outcome. However, due to the highly deactivated nature of the ring, forcing conditions would likely be required for any electrophilic substitution to occur.

In acidic conditions, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium species. This positive charge further deactivates the heterocyclic ring system towards electrophilic attack. The mechanism of electrophilic substitution on the quinolinium ion involves the attack of an electrophile on the electron-deficient aromatic system to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the rate and regioselectivity of the reaction.

For 4,5-dichloro-8-(trifluoromethyl)quinolinium ion, the formation of the sigma complex would be energetically unfavorable due to the cumulative electron-withdrawing effects of the nitrogen cation, two chlorine atoms, and the trifluoromethyl group. The positive charge of the intermediate would be destabilized by these groups. The reaction would proceed through a high-energy transition state, reflecting the low reactivity of this substrate towards electrophiles. The final step of the mechanism involves the loss of a proton from the sigma complex to restore the aromaticity of the quinoline ring.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, which are activated by the nitrogen atom. The presence of good leaving groups, such as chlorine atoms, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.

In chloro-substituted quinolines, the chlorine atom at the C-4 position is generally more reactive towards nucleophiles than a chlorine atom at the C-2 position. This enhanced reactivity is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the attack at C-4. For this compound, the chlorine atom at C-4 is the primary site for nucleophilic attack. The electron-withdrawing trifluoromethyl group at C-8 further enhances the electrophilicity of the quinoline ring, thereby activating the C-4 position towards nucleophilic substitution. The chlorine at C-5, being on the benzene ring, is significantly less reactive in SNAr reactions under typical conditions.

Table 1: Comparative Reactivity of Chloro-substituted Positions in this compound towards Nucleophiles

PositionRelative ReactivityRationale
C-4HighActivation by the heterocyclic nitrogen and the electron-withdrawing trifluoromethyl group at C-8.
C-2LowLess activation by the nitrogen atom compared to C-4.
C-5Very LowLocated on the less reactive benzene ring; not activated for SNAr.

While specific experimental data for this compound is limited, the reactivity patterns of analogous compounds allow for the prediction of its behavior in nucleophilic substitution reactions.

Amination: The displacement of the C-4 chlorine by various amines is expected to be a facile process. Reaction with primary or secondary amines, often in the presence of a base, would yield the corresponding 4-amino-5-chloro-8-(trifluoromethyl)quinoline derivatives. The reaction conditions would likely involve heating the quinoline with the amine in a suitable solvent.

Hydroxylation: Hydrolysis of the C-4 chlorine to a hydroxyl group can be achieved by treatment with a strong base, such as sodium hydroxide, typically at elevated temperatures. This reaction would proceed via an SNAr mechanism to afford 5-chloro-8-(trifluoromethyl)quinolin-4-ol.

Alkylation via Organometallic Reagents: While direct alkylation via SNAr with organometallic reagents like Grignard or organolithium compounds can be complex and may lead to side reactions, cross-coupling reactions are a more common method for introducing alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to replace the C-4 chlorine with various alkyl or aryl groups. These reactions would involve the reaction of the dichlorotrifluoromethylquinoline with an appropriate organoboron or organotin reagent in the presence of a palladium catalyst and a base.

Table 2: Predicted Nucleophilic Substitution Reactions of this compound

ReactionNucleophile/ReagentsExpected Product
AminationR2NH4-(Dialkylamino)-5-chloro-8-(trifluoromethyl)quinoline
HydroxylationNaOH, H2O5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Alkylation (Suzuki Coupling)R-B(OH)2, Pd catalyst, Base4-Alkyl-5-chloro-8-(trifluoromethyl)quinoline

Cyclization and Annulation Reactions

There is a lack of specific literature detailing cyclization and annulation reactions that utilize this compound as a starting material. Generally, such reactions on a pre-formed quinoline ring are less common than the synthesis of the quinoline ring itself through cyclization methods (e.g., Skraup, Doebner-von Miller, or Friedländer synthesis).

However, it is conceivable that the functional groups on this compound could participate in intramolecular cyclization reactions if a suitable side chain were introduced. For instance, if a nucleophilic group were present on a substituent at the C-4 position (introduced via nucleophilic substitution), it could potentially undergo an intramolecular cyclization by displacing the chlorine at C-5, although this would likely require harsh conditions and may be sterically hindered. Annulation reactions, which involve the formation of a new ring fused to the existing quinoline structure, would similarly depend on the introduction of appropriate functional groups that could participate in ring-forming reactions.

Intramolecular Cyclizations

There is currently no specific information available in the scientific literature regarding intramolecular cyclization reactions involving this compound as a starting material. In broader contexts, intramolecular cyclizations are utilized in the synthesis of quinoline rings themselves from appropriately substituted precursors. For instance, transition-metal-catalyzed decarboxylative intramolecular cyclization of N-benzoyl trifluoromethyl-benzoxazinones has been employed to generate trifluoromethyl-dihydroquinoline derivatives. Another approach involves the intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes to produce ring-fluorinated quinolines. These examples, however, build the quinoline core rather than utilize a pre-existing one like this compound for further cyclization.

Heteroannulation Reactions

Detailed research findings on the participation of this compound in heteroannulation reactions are not described in the available literature. Heteroannulation reactions typically involve the construction of a new heterocyclic ring fused to an existing ring system. While the quinoline nucleus can undergo such reactions, the specific reaction conditions and outcomes for this compound have not been documented.

Oxidation-Reduction Transformations

Specific studies detailing the oxidation or reduction of this compound are not present in the surveyed scientific literature. Generally, the quinoline ring is relatively resistant to oxidation, though strong oxidizing agents can cleave the benzene ring. Reduction of the quinoline system is more common, often targeting the pyridine ring to yield tetrahydroquinolines. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents on this compound would likely influence the ease and regioselectivity of such transformations, but experimental data is lacking.

Reactivity with Specific Reagents and Functional Group Interconversions

Condensation Reactions to Form Schiff Bases

The formation of Schiff bases from this compound has not been specifically reported. Schiff base formation typically requires a primary amine to react with an aldehyde or ketone. Since this compound does not possess a primary amino group, it would not directly participate in this reaction. However, if one of the chloro substituents were to be replaced by an amino group through a nucleophilic aromatic substitution reaction, the resulting amino-dichloro-(trifluoromethyl)quinoline could then undergo condensation with aldehydes or ketones to form the corresponding Schiff bases. Studies have shown that other 6-aminoquinolines readily form Schiff bases upon reaction with salicylaldehydes. researchgate.net

Alkylation, Bromination, Acylation Reactions

There is a lack of specific research on the alkylation, bromination, and acylation reactions of this compound. For related compounds, such as 8-substituted quinolines, bromination has been investigated, showing that the position of bromination is directed by the existing substituent. scilit.com The presence of two deactivating chloro groups and a strongly deactivating trifluoromethyl group on this compound would likely make electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, acylation, and further halogenation, challenging and would require harsh reaction conditions. The chlorine atoms themselves could potentially be displaced by strong nucleophiles, but this reactivity has not been documented for this specific compound.

Unexpected Reaction Outcomes and Side Reactions

Given the absence of detailed reactivity studies for this compound, there is no information available regarding any unexpected reaction outcomes or side reactions associated with this compound.

Derivatization Strategies and Analogue Design of 4,5 Dichloro 8 Trifluoromethyl Quinoline

Synthesis of Substituted Analogues

The synthesis of analogues from the 4,5-dichloro-8-(trifluoromethyl)quinoline core primarily involves the substitution of the chlorine atoms. The reactivity of these halogens, particularly the one at the C4 position, allows for the introduction of a wide array of functional groups, leading to diverse chemical entities with potentially novel biological activities.

Direct positional diversification of the existing trifluoromethyl group and chlorine atoms on the quinoline (B57606) ring is synthetically challenging and not commonly pursued. Instead, derivatization strategies focus on the selective replacement of the chlorine atoms. The chlorine atom at the C4-position of the quinoline ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C5-position. This differential reactivity allows for regioselective functionalization. For instance, in studies on 4,7-dichloroquinoline, the C4-position is preferentially substituted over the C7-position in both nucleophilic aromatic substitution and cross-coupling reactions cdnsciencepub.comresearchgate.netresearchgate.net. This principle can be extended to this compound, enabling selective modification at the C4-position while leaving the C5-chloro intact, or forcing harsher conditions to achieve disubstitution.

The chlorine atoms on the this compound scaffold serve as versatile handles for introducing a variety of functional groups through cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki coupling , which pairs organoboron compounds with organic halides, can be employed to introduce aryl and vinyl substituents. For instance, the reaction of dichloroquinolines with various arylboronic acids in the presence of a palladium catalyst can selectively form C-C bonds at the more reactive chloro position cdnsciencepub.comresearchgate.netresearchgate.netnih.gov. Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines thieme-connect.comacs.orgorganic-chemistry.orgnih.govrsc.org. This method has been successfully applied to various chloroquinolines to synthesize N-aryl and N-alkyl aminoquinolines.

The following table illustrates potential functional groups that can be introduced onto the quinoline core using these methods.

Reaction TypeReagentFunctional Group Introduced
Suzuki CouplingArylboronic AcidsAryl groups
Suzuki CouplingVinylboronic AcidsVinyl groups
Buchwald-HartwigPrimary/Secondary AminesAmino groups
Nucleophilic SubstitutionThiolsThioether groups
Nucleophilic SubstitutionAlcohols/PhenolsEther/Aryloxy groups
Nucleophilic SubstitutionSodium AzideAzido group

Table 1: Introduction of Diverse Functional Groups

Nucleophilic aromatic substitution (SNAr) offers a direct route to replace the chlorine atoms with various nucleophiles. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4- and C2-positions towards nucleophilic attack. In the case of this compound, the C4-chloro is the most likely site for substitution by nucleophiles such as alkoxides, thiolates, and amines under suitable conditions mdpi.comnih.govmdpi.com.

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to develop chimeric compounds with improved affinity, better efficacy, or a dual mode of action nih.gov. The this compound scaffold can serve as an excellent anchor for creating such hybrid molecules.

The design of quinoline-based hybrids involves identifying a suitable pharmacophore to combine with the quinoline core. The synthesis typically involves a multi-step process where the this compound is first functionalized, often by replacing one of the chlorine atoms with a group containing a reactive handle (e.g., an amino or carboxyl group). This functionalized quinoline is then coupled to the second pharmacophore using a suitable linker. The nature and length of the linker can be critical for the biological activity of the final hybrid molecule nih.govresearchgate.netfrontiersin.orgconsensus.appresearchgate.netresearchgate.neteurekaselect.comnih.gov.

A wide variety of pharmacophores can be combined with the quinoline moiety to generate novel hybrid molecules. The choice of the pharmacophore depends on the desired therapeutic target. For example, quinoline hybrids have been synthesized with moieties known for their anticancer, antimalarial, or antimicrobial properties nih.govnih.gov.

The following table presents examples of pharmacophores that have been successfully hybridized with quinoline scaffolds.

PharmacophorePotential Therapeutic Area
CoumarinAnticancer, Anticoagulant
TriazineAnticancer, Antimalarial
PyrazoleAnti-inflammatory, Anticancer
SulfonamideAntibacterial, Anticancer
ChalconeAntimalarial, Anticancer
ArtemisininAntimalarial

Table 2: Examples of Pharmacophores for Hybridization with Quinoline

The synthesis of these hybrids often involves standard coupling reactions, such as amide bond formation or click chemistry, to connect the two molecular entities nih.govresearchgate.netfrontiersin.org.

Formation of Polycyclic and Fused Quinoline Systems

Building additional rings onto the quinoline framework leads to the formation of polycyclic and fused systems, which can result in molecules with rigid conformations and novel biological profiles. Several synthetic strategies can be employed to construct such complex architectures from a substituted quinoline precursor.

Annulation reactions are a powerful method for constructing fused ring systems. The Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted to build a new ring onto a pre-existing quinoline acs.orgnih.gov. Other annulation strategies, such as those involving cascade reactions, can also be utilized to create diverse polycyclic quinolines nih.govmdpi.comorganic-chemistry.org.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer another route to fused systems. The quinoline ring itself can act as a diene or dienophile under certain conditions, allowing for the construction of new six-membered rings combichemistry.comnih.govresearchgate.netnih.gov. Photochemical cycloadditions have also been shown to be effective for the dearomative cycloaddition of quinolines with alkenes nih.gov.

Intramolecular cyclization reactions provide a versatile approach to fused systems. This strategy involves introducing a substituent onto the quinoline ring that can subsequently react with another part of the molecule to form a new ring. For example, an intramolecular Friedel-Crafts reaction can be used to form a new carbocyclic or heterocyclic ring fused to the quinoline core nih.govrsc.orgtandfonline.com.

The table below summarizes various methods for the formation of fused quinoline systems.

MethodDescriptionResulting System
Friedländer AnnulationCondensation and cyclodehydration to form a new pyridine (B92270) ring.Fused Pyridino-quinoline
[4+2] CycloadditionReaction of the quinoline (as diene or dienophile) to form a new six-membered ring.Polycyclic systems
Intramolecular Friedel-CraftsAcylation or alkylation followed by cyclization onto an aromatic ring.Fused Carbocyclic/Heterocyclic systems
Cascade ReactionsMulti-step one-pot reactions forming multiple rings.Complex Polycyclic Heterocycles

Table 3: Methods for the Formation of Fused Quinoline Systems

These strategies allow for the synthesis of a wide range of structurally complex and diverse molecules based on the this compound scaffold, opening up new avenues for the discovery of novel bioactive compounds.

Synthesis of Quinolinoquinolines and Diquinoline Derivatives

The synthesis of fused quinoline systems, specifically quinolinoquinolines, from dichloro(trifluoromethyl)quinoline precursors is an area of active research. While direct synthesis from this compound has not been extensively documented, analogous reactions provide insight into potential synthetic pathways. One notable approach involves the preparation of bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines from 3-substituted 1-CF₃-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-naphthalenediamines respectively. fao.org This methodology highlights the utility of trifluoromethyl-containing building blocks in the construction of complex fused heterocyclic systems.

The general strategy for constructing such fused systems often relies on palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, followed by intramolecular cyclization. For a molecule like this compound, the differential reactivity of the chlorine atoms at the 4- and 5-positions could be exploited to achieve regioselective functionalization, leading to the stepwise construction of the quinolinoquinoline or diquinoline framework.

Table 1: Potential Synthetic Approaches for Quinolinoquinolines from Dichloro(trifluoromethyl)quinolines

Starting MaterialReagent(s)Key Transformation(s)Potential Product
Dichloro(trifluoromethyl)quinolineAmino-substituted quinolinePalladium-catalyzed cross-couplingFused quinolinoquinoline
Dichloro(trifluoromethyl)quinolineDiaminobenzene derivativeSequential nucleophilic aromatic substitution and cyclizationFused quinolinoquinoline

Construction of Other Heteroatom-Fused Systems (e.g., Thienoquinolines, Pyrimidoquinolines)

The fusion of other heterocyclic rings, such as thiophene and pyrimidine, to the quinoline core offers a pathway to novel compounds with potentially unique biological activities.

Thienoquinolines: The synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives has been achieved through the regioselective iodocyclization of 3-alkynyl-2-(methylthio)quinolines and 3-alkynyl-2-(methylseleno)quinolines. rsc.org This approach, followed by palladium-catalyzed reactions, allows for structural diversification. rsc.org For this compound, a potential strategy would involve the initial substitution of one of the chlorine atoms with a suitable sulfur-containing nucleophile, followed by the introduction of an alkynyl group and subsequent cyclization.

Pyrimidoquinolines: The synthesis of pyrimido[5,4-c]quinoline ring systems often utilizes 3,4-difunctionalized quinolines as key starting materials. nih.gov A variety of chemical transformations, including the Friedländer, Ullmann, and Biginelli reactions, as well as Vilsmeier-Haack formylation and Suzuki coupling, have been employed in their preparation. nih.gov Given the structure of this compound, it could potentially be converted into a suitable 3,4-difunctionalized precursor for the construction of the pyrimidine ring.

Table 2: General Strategies for Heteroatom-Fused Quinolines

Fused SystemGeneral PrecursorKey Synthetic Methodologies
ThienoquinolineHalogenated quinoline with sulfur-containing side chainCyclization via palladium catalysis or iodocyclization
Pyrimidoquinoline3,4-Difunctionalized quinolineFriedländer synthesis, Biginelli reaction, Vilsmeier-Haack formylation

N-Substituted Quinolinium Salts and Derivatives

The quaternization of the nitrogen atom in the quinoline ring leads to the formation of N-substituted quinolinium salts, which can serve as versatile intermediates in organic synthesis. The synthesis of N-substituted quinolinium salts from N-substituted anilines, aldehydes, alkynes, and acids has been reported. researchgate.net This four-component coupling reaction proceeds under mild conditions with excellent chemo- and regioselectivities. researchgate.net

For this compound, direct N-alkylation or N-arylation would yield the corresponding quinolinium salts. These salts can then be further functionalized. For example, 1-benzyl-4-chloroquinolinium salts have been utilized in the synthesis of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. nih.gov The diversification of these intermediates was achieved through N-arylation at the 4-position, followed by nucleophilic addition of Grignard reagents at the 2-position. nih.gov

Table 3: Examples of N-Substituted Quinolinium Salt Applications

Quinolinium Salt IntermediateSubsequent Reaction(s)Final Product Class
1-Benzyl-4-chloroquinolinium saltN-arylation, Grignard addition4-Amino-2-alkyl-1,2,3,4-tetrahydroquinolines
N-Substituted quinolinium saltDeprotonation to form ylide, cycloadditionPyrroloquinoline derivatives

The derivatization of this compound offers a rich field for synthetic exploration, providing pathways to a wide array of novel and complex heterocyclic structures with potential applications in various fields of chemistry.

Computational Chemistry and Theoretical Investigations of 4,5 Dichloro 8 Trifluoromethyl Quinoline and Analogues

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. Computational methods are routinely used to predict the most stable geometry and explore the conformational landscape of molecules.

Geometry Optimization Techniques

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For quinoline (B57606) and its derivatives, Density Functional Theory (DFT) is a commonly employed method. scirp.orgrjptonline.org The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. scirp.orgrjptonline.org These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. For instance, in a study on the parent quinoline molecule, DFT calculations were used to determine its optimized geometry, providing a foundational understanding of its structural parameters. scirp.org

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational chemistry offers a suite of tools to analyze the distribution of electrons within a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For many organic molecules, including quinoline derivatives, these energies are calculated using DFT methods. scirp.orgtandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Energies of Quinoline Analogues (Note: Data for 4,5-Dichloro-8-(trifluoromethyl)quinoline is not available in the searched literature. The following table presents representative data for other quinoline derivatives to illustrate the concept.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-6.646-1.8164.83
4-Amino-2-methyl-8-(trifluoromethyl)quinolineData not availableData not availableData not available
(E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneData not availableData not availableData not available

Data for Quinoline is from a DFT study. scirp.org

Charge Distribution: Mulliken Atomic Charges and Electrostatic Potentials (MEP)

The distribution of electron density in a molecule is rarely uniform. Understanding this distribution is key to predicting how a molecule will interact with other molecules.

Mulliken Atomic Charges: The Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. uni-muenchen.de These charges provide a simplified picture of the electron distribution and can help identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.netniscpr.res.in It's important to note that Mulliken charges are known to be sensitive to the choice of basis set. uni-muenchen.de

Molecular Electrostatic Potential (MEP): A more visual representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), while blue areas indicate positive potential (electron-poor), and green areas are neutral. MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack. tandfonline.com

Table 2: Illustrative Mulliken Atomic Charges for a Halogenated Quinoline Analogue (Note: Data for this compound is not available in the searched literature. The following table presents representative data for a generic halogenated quinoline to illustrate the concept.)

AtomCharge (a.u.)
N1-0.5 to -0.7
C2 (with halogen)+0.2 to +0.4
C4 (with halogen)+0.2 to +0.4
C8 (with CF3)+0.3 to +0.5

These are generalized values based on typical findings for halogenated and trifluoromethyl-substituted aromatic systems.

Dipole Moment Calculations

Table 3: Illustrative Dipole Moments of Quinoline Analogues (Note: Data for this compound is not available in the searched literature. The following table presents representative data for other quinoline derivatives to illustrate the concept.)

CompoundDipole Moment (Debye)
Quinoline2.23
4-Nitroquinoline4.5
8-Hydroxyquinoline2.6

These are representative values and can vary depending on the computational method and solvent model used.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from optical switching to data storage. Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO applications due to their high molecular susceptibility and fast response times. Quinoline and its derivatives have been identified as possessing significant NLO potential.

The NLO response of a molecule is fundamentally linked to its electronic structure, specifically its polarizability (α) and first-order hyperpolarizability (β). DFT calculations are a primary tool for predicting these properties. For quinoline analogues, the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response by increasing the molecule's dipole moment and modulating the intramolecular charge transfer (ICT) characteristics.

In this compound, the quinoline core acts as a π-electron system. The chlorine atoms at positions 4 and 5, and the potent electron-withdrawing trifluoromethyl (-CF3) group at position 8, are expected to heavily influence the molecule's electronic distribution. The -CF3 group, in particular, is known to enhance the NLO properties of organic molecules. A computational study on 5-(trifluoromethyl)pyridine-2-thiol demonstrated that the presence of the trifluoromethyl group leads to a large hyperpolarizability value, indicating considerable NLO properties. journaleras.comjournaleras.com The calculated first hyperpolarizability (β) for this compound was found to be significantly greater than that of the standard NLO material, urea. journaleras.com

CompoundMethodDipole Moment (μ) (Debye)Mean Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
5-(Trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)3.235688.933463.12
5-(Trifluoromethyl)pyridine-2-thiolHSEH1PBE/6-311+G(d,p)3.202387.162989.47

Data sourced from a computational study on 5-(trifluoromethyl)pyridine-2-thiol, which serves as an analogue to understand the potential NLO properties. journaleras.comjournaleras.com

Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a critical photophysical process that dictates the electronic and optical properties of a molecule. It involves the spatial redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In donor-acceptor (D-A) systems, this phenomenon is particularly pronounced.

The this compound molecule is heavily substituted with electron-withdrawing groups. The quinoline nucleus itself is π-deficient. This effect is further amplified by the two chlorine atoms and the strongly inductive and mesomerically withdrawing -CF3 group. Consequently, the molecule is expected to have a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a good electron acceptor.

DFT calculations are instrumental in visualizing and quantifying charge transfer by analyzing the Highest Occupied Molecular Orbital (HOMO) and LUMO distributions. For quinoline derivatives, the HOMO is typically distributed over the aromatic rings, while the LUMO can be localized depending on the nature and position of the substituents. In molecules featuring a donor and an acceptor, the HOMO is often localized on the donor moiety and the LUMO on the acceptor moiety. researchgate.net For this compound, while a classic D-A structure is absent, significant charge polarization is expected.

Studies on halogenated quinoline derivatives have shown that halogenation can impact charge transfer properties. nih.gov Furthermore, charge transfer complexes involving quinoline derivatives and known electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been studied, confirming the electron-donating potential of the quinoline system, which is modulated by its substituents. mdpi.comscienceopen.com The electron-withdrawing substituents in this compound would decrease its ability to act as an electron donor but enhance its properties as an electron acceptor in intermolecular charge transfer complexes.

Reactivity Prediction and Mechanistic Elucidation

Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and for elucidating complex reaction mechanisms. For a molecule like this compound, these theoretical approaches can provide insights into its stability, potential reaction sites, and transformation pathways.

Fukui Functions and Local Reactivity Descriptors

Within the framework of conceptual DFT, local reactivity descriptors are used to identify the most reactive sites within a molecule. The Fukui function, f(r), is a key descriptor that measures the change in electron density at a point r when the total number of electrons in the system changes. researchgate.netnih.gov It helps to distinguish between sites susceptible to electrophilic attack, nucleophilic attack, and radical attack.

f+(r): Corresponds to nucleophilic attack (addition of an electron) and identifies the most electrophilic sites.

f-(r): Corresponds to electrophilic attack (removal of an electron) and identifies the most nucleophilic sites.

f0(r): Corresponds to radical attack.

For quinoline and its derivatives, Fukui functions have been used to predict reactivity. researchgate.netresearchgate.net In pristine quinoline, certain sites show a higher propensity for electron density changes. researchgate.net The introduction of substituents dramatically alters this reactivity landscape. In this compound, the strong electron-withdrawing nature of the chloro and trifluoromethyl groups will significantly decrease the nucleophilicity of the aromatic rings, making them less susceptible to electrophilic attack. Conversely, these substituents will create electrophilic centers on the carbon atoms to which they are attached, as well as on other positions in the quinoline ring system, making them potential targets for nucleophilic attack. The nitrogen atom, with its lone pair of electrons, would typically be a nucleophilic site, although its basicity is reduced by the withdrawing groups.

Condensed Fukui functions, which assign a value to each atom in the molecule, are often used for a more straightforward interpretation of reactivity. researchgate.net While specific calculations for this compound are not available, the general principles suggest that the carbon atoms attached to the chlorine and trifluoromethyl groups, as well as specific positions on the quinoline ring, would be the most reactive sites, depending on the nature of the attacking reagent.

Bond Dissociation Energies (BDE) and Sensitivity towards Degradation Mechanisms

Bond Dissociation Energy (BDE) is the energy required to homolytically cleave a chemical bond in the gas phase, yielding two radical fragments. libretexts.org It is a fundamental measure of bond strength and is crucial for understanding the thermal stability of a molecule and predicting its degradation pathways. libretexts.org High BDE values indicate strong, stable bonds, while low BDE values suggest bonds that are more susceptible to cleavage.

In this compound, the key bonds to consider for potential degradation are the C-Cl bonds, the C-CF3 bond, and the C-H bonds of the quinoline ring.

C-Cl Bonds: Aromatic C-Cl bonds are generally quite strong and resistant to homolytic cleavage.

C-CF3 Bond: The bond between an aromatic ring and a -CF3 group is exceptionally strong due to the high electronegativity of fluorine and the resulting inductive effects. This contributes to the high thermal and chemical stability of many trifluoromethylated compounds.

C-F Bonds: Within the trifluoromethyl group, the C-F bonds are among the strongest single bonds in organic chemistry.

Computational methods, particularly DFT, can be used to calculate BDEs with reasonable accuracy. The table below lists typical average bond energies for the types of bonds present in the molecule.

Bond TypeTypical Bond Dissociation Energy (kJ/mol)
Aryl C-H~464
Aryl C-Cl~406
Aryl C-CF3~450-500
C-F (in CF3)~544
C-C (ring)~498
C=C (ring)~728

These are generalized values; actual BDEs in a specific molecule can vary based on the local chemical environment. quora.comrsc.orgucsb.edumsu.edu

The high BDEs of the C-F and C-CF3 bonds suggest that degradation is less likely to initiate at the trifluoromethyl group. The C-Cl bonds are comparatively weaker and could be potential sites for photolytic or reductive cleavage under specific conditions.

Elucidation of Reaction Mechanisms via DFT (e.g., Catalytic Cycles, Intermediate Characterization)

Density Functional Theory has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. By calculating the energies of reactants, products, transition states, and intermediates, DFT allows chemists to map out the entire potential energy surface of a reaction. This provides deep insights into reaction pathways, selectivity, and the roles of catalysts.

For quinoline derivatives, DFT has been successfully applied to understand a variety of transformations, including metal-catalyzed C-H activation and functionalization reactions. mdpi.com For instance, DFT calculations have supported proposed mechanisms for the regioselective functionalization of the quinoline ring, helping to rationalize why a reaction occurs at a specific position (e.g., C2, C5, or C8). mdpi.comrsc.org These studies often involve:

Transition State Searching: Identifying the geometry and energy of the highest point along the reaction coordinate, which determines the reaction's activation energy.

Intermediate Characterization: Optimizing the geometries of transient species in a catalytic cycle to confirm their stability and electronic structure.

While a specific mechanistic study on this compound is not present in the searched literature, this computational methodology would be the standard approach to investigate its reactivity. For example, DFT could be used to model its behavior in transition-metal-catalyzed cross-coupling reactions at the C-Cl bonds or to explore potential nucleophilic aromatic substitution (SNAr) pathways, predicting the most favorable reaction sites and conditions.

Intermolecular Interactions and Binding Mechanisms

The way a molecule interacts with its environment—be it solvent molecules, other solutes, or a biological receptor—is governed by a suite of non-covalent intermolecular forces. Understanding these interactions is crucial for predicting solubility, crystal packing, and binding affinity. Computational methods provide a detailed picture of these forces.

For this compound, several types of intermolecular interactions are anticipated:

Halogen Bonding: The chlorine atoms on the quinoline ring can act as halogen bond donors, interacting with Lewis bases (electron donors). This is a highly directional interaction that can play a significant role in crystal engineering and molecular recognition.

π-π Stacking: The electron-deficient quinoline ring system can engage in π-π stacking interactions with other aromatic rings. The electron-withdrawing substituents would favor interactions with electron-rich aromatic systems.

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment due to the polar C-Cl, C-F, and C-N bonds, leading to dipole-dipole interactions in the condensed phase.

Hydrogen Bonding: While the molecule itself does not have a strong hydrogen bond donor, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor from protic solvents or other molecules with -OH or -NH groups.

Computational techniques like molecular docking are widely used to predict the binding mode and affinity of a ligand to a protein or other macromolecular target. nih.gov Such studies on quinoline derivatives have been performed to explore their potential as therapeutic agents. nih.govnih.gov These simulations calculate the interaction energy by considering van der Waals forces, electrostatic interactions, and hydrogen bonding between the ligand and the active site of the receptor. DFT calculations can also be used to study smaller intermolecular complexes, such as dimers or solvent-solute clusters, to precisely quantify the energies of specific interactions like halogen and hydrogen bonds. nih.gov

Molecular Docking Studies with Target Macromolecules (e.g., Enzymes, DNA)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely employed in drug design to understand and predict the interaction between small molecules (ligands) and their macromolecular targets, typically proteins or DNA. nih.gov The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction, with more negative values indicating stronger binding.

Studies on various quinoline derivatives have demonstrated their potential to bind to a range of biological targets. For instance, docking studies of quinoline-based compounds with Plasmodium falciparum lactate dehydrogenase (pfLDH), a key enzyme in the malarial parasite's metabolism, have shown that these molecules can occupy the cofactor-binding site, suggesting they may act as competitive inhibitors. scirp.orgresearchgate.net Similarly, other research has explored the docking of novel quinoline derivatives against HIV non-nucleoside reverse transcriptase, with some compounds showing high binding affinity and interactions with key amino acid residues like LYS 101 and TRP 229. nih.gov

In a study on thiopyrano[2,3-b]quinoline derivatives targeting the anticancer protein CB1a, binding affinities were found to be in the range of -5.3 to -6.1 Kcal/mol. semanticscholar.orgnih.gov Another computational investigation targeting proteins involved in SARS-CoV-2 assembly found that fluorine-based quinolines, including a 3-[3-(Trifluoromethyl)phenyl]quinoline analogue, exhibited strong binding energies of around -8 kcal/mol with the Spike-ACE2 complex and the protease TMPRSS2. nih.govosti.gov

Given the structural features of this compound—a planar aromatic system capable of various interactions—it is plausible that it would exhibit significant binding affinity for relevant protein targets. The chlorine and trifluoromethyl groups would heavily influence its electronic properties and potential for specific interactions within a binding pocket.

Table 1: Representative Molecular Docking Data for Quinoline Analogues
Quinoline AnalogueTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Thiopyrano[2,3-b]quinoline DerivativeCB1a (Anticancer Target)-6.1ILE-8, LYS-7, VAL-14, PHE-15, TRP-12 semanticscholar.orgnih.gov
Quinoline-Pyrimidine DerivativeHIV Reverse Transcriptase-10.67LYS 101, TRP 229 nih.gov
3-[3-(Trifluoromethyl)phenyl]quinolineSARS-CoV-2 Spike-ACE2 Complex~ -8.0Not specified nih.govosti.gov
Quinoline bearing DihydropyridineHuman mdm2 (Anticancer Target)-6.11Hydrogen bonding in binding pocket researchgate.net

Analysis of Hydrogen Bonding, Pi-Pi Stacking, and Other Non-Covalent Interactions

Non-covalent interactions are critical in determining the structure and stability of molecular complexes, including ligand-protein systems and crystal lattices. nih.govacs.org For quinoline derivatives, key non-covalent interactions include hydrogen bonds, π-π stacking, C–H···π, and halogen bonds.

Hydrogen Bonding: While the this compound scaffold itself lacks classical hydrogen bond donors, the quinoline nitrogen atom can act as a hydrogen bond acceptor. In molecular docking simulations, this nitrogen is frequently observed forming hydrogen bonds with amino acid residues such as lysine in protein binding sites. nih.gov

Pi-Pi Stacking: The extended aromatic system of the quinoline ring is highly conducive to π-π stacking interactions with aromatic amino acid residues like tryptophan, phenylalanine, and tyrosine within protein active sites. These interactions are a major stabilizing force in the binding of many quinoline-based inhibitors.

Halogen and Other Interactions: The chlorine atoms at the 4 and 5 positions and the trifluoromethyl group at the 8-position introduce additional interaction possibilities. The chlorine atoms can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. The highly electronegative fluorine atoms of the trifluoromethyl group can engage in dipole-dipole interactions and potentially weak hydrogen bonds with C-H groups.

Quantum-topological analyses of partially fluorinated quinoline crystals have shown that intermolecular interactions, often considered non-valent, can be related to the formation of very weak covalent bonds in the intermolecular space. nsc.ru Hirshfeld surface analysis is another powerful tool used to characterize and quantify non-covalent interactions in the crystalline state of quinoline-containing compounds. nih.govresearchgate.net

Biophysical Insights: Thermodynamic Parameters of Binding (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events. wikipedia.org It provides a complete thermodynamic profile of a molecular interaction in a single experiment, determining the binding constant (Ka), stoichiometry (n), and the enthalpy of binding (ΔH). news-medical.netkhanacademy.org From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, offering deep insights into the forces driving the interaction. khanacademy.orgeuropeanpharmaceuticalreview.com

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH indicates an exothermic reaction, typically driven by the formation of favorable interactions like hydrogen bonds and van der Waals forces. khanacademy.org

Entropy (ΔS): Represents the change in the randomness or disorder of the system. A positive ΔS is favorable and is often driven by the release of ordered solvent molecules from the interacting surfaces (hydrophobic effect) and increased conformational flexibility. news-medical.net

While specific ITC data for this compound is not available, the technique is widely applied in drug discovery to characterize the binding of small molecules to their targets. For a hypothetical binding event, ITC could reveal whether the affinity of this compound is driven by favorable enthalpic contributions (strong hydrogen or halogen bonds) or by entropic gains (hydrophobic interactions involving the dichlorinated and trifluoromethylated rings). This information is invaluable for the rational optimization of lead compounds. europeanpharmaceuticalreview.com

Table 2: Thermodynamic Parameters Measurable by Isothermal Titration Calorimetry (ITC)
ParameterSymbolDescriptionDriving Forces Indicated
Binding ConstantKaMeasure of the affinity between the ligand and the target.Overall strength of the interaction.
Gibbs Free EnergyΔGOverall energy change of binding; determines spontaneity.Balance between enthalpy and entropy.
EnthalpyΔHHeat released or absorbed upon binding.Hydrogen bonding, van der Waals forces. khanacademy.org
EntropyΔSChange in disorder of the system upon binding.Hydrophobic interactions, conformational changes. khanacademy.org
StoichiometrynThe molar ratio of the ligand to the target in the complex.Number of binding sites.

Topological Studies of Noncovalent Interactions (NCI, RDG, ELF, LOL)

Topological analysis of the electron density provides a rigorous quantum mechanical framework for characterizing chemical bonding and non-covalent interactions. researchgate.net Methods like Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) plots, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to visualize and quantify these interactions.

QTAIM: Bader's theory of "Atoms in Molecules" analyzes the topology of the electron density (ρ). The presence of a (3, -1) bond critical point (BCP) between two atoms is an indicator of an interaction. researchgate.net The properties at the BCP, such as the electron density and its Laplacian, reveal the nature and strength of the interaction, distinguishing between covalent bonds and weaker non-covalent contacts. acs.orgresearchgate.net

NCI and RDG: The NCI plot index and RDG analysis are powerful tools for visualizing weak non-covalent interactions in real space. nih.gov They are based on the relationship between the electron density and the reduced density gradient. The resulting 3D plots show surfaces corresponding to different types of interactions: large, green/blue surfaces indicate weak, attractive van der Waals or hydrogen bonding interactions, while red areas signify strong, repulsive steric clashes.

ELF and LOL: The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide information about electron localization. They can distinguish core electrons, lone pairs, and bonding regions, offering a detailed picture of the electronic structure that complements the analysis of intermolecular interactions.

These methods have been applied to quinoline-containing spiropyrrolizine compounds to characterize C–H···O, C–H···π, and π···π interactions, confirming their role in stabilizing the crystal structure. nih.govacs.org For this compound, such analyses would precisely map the regions involved in halogen bonding, π-stacking, and other weak forces that govern its supramolecular chemistry and receptor binding.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Electron Densities

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with classical Lewis structures (bonding orbitals, lone pairs). wikipedia.org This approach provides quantitative insights into charge distribution (natural population analysis), hybridization, and delocalization effects arising from hyperconjugation. wisc.edu

Hyperconjugation involves the interaction between a filled (donor) orbital and a nearby empty (acceptor) orbital. In NBO analysis, the strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization, which contributes to molecular stability.

For this compound, NBO analysis would be particularly insightful for:

Electron Densities: Determining the natural atomic charges on each atom, revealing the electron-withdrawing effects of the chlorine and trifluoromethyl substituents on the quinoline ring.

Hyperconjugation: Quantifying interactions such as those between the nitrogen lone pair (nN) and the antibonding orbitals (π) of the aromatic rings, or between the filled π orbitals of the quinoline system and the antibonding orbitals (σ) of the C-Cl or C-CF3 bonds. A study on a substituted imidazole derivative showed a very strong stabilizing interaction energy of 954.54 kJ/mol from a chlorine lone pair to an adjacent π* orbital. acadpubl.eu

These analyses provide a detailed picture of the electronic landscape of the molecule, explaining its reactivity and the nature of its interactions with other species.

Table 3: Hypothetical NBO Analysis Results for Key Interactions
Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP (N)π* (C-C)ringLone pair delocalization into ringHigh
π (C-C)ringσ* (C-Cl)π → σ* hyperconjugationModerate
LP (Cl)π* (C-C)ringHalogen lone pair delocalizationModerate-High
π (C-C)ringσ* (C-CF3)π → σ* hyperconjugationLow-Moderate

Solvent Effects on Molecular Properties and Reactivity (e.g., IEFPCM Models)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to account for these effects in quantum chemical calculations. nih.gov The Integral Equation Formalism variant of PCM (IEFPCM) is a popular and robust method that places the solute molecule in a cavity within a continuous dielectric medium representing the solvent. gaussian.com This self-consistent reaction field (SCRF) approach models the electrostatic interactions between the solute and the solvent. q-chem.com

For this compound, IEFPCM calculations could be used to investigate:

Molecular Properties: How properties like the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) change in solvents of varying polarity (e.g., from a nonpolar solvent like hexane to a polar one like water). Studies on other quinoline derivatives have shown a significant effect of solvent polarity on the dipole moment and solvation energy. researchgate.net

Reaction Energetics: The relative energies of reactants, transition states, and products for a chemical reaction can be profoundly altered by the solvent. IEFPCM can predict these changes, providing a more realistic model of reaction kinetics and thermodynamics in solution.

Spectroscopic Properties: Solvatochromism, the change in a substance's color (and UV-Vis absorption spectrum) with solvent polarity, can be modeled using time-dependent DFT (TD-DFT) calculations coupled with IEFPCM. researchgate.net

The SMD (Solvation Model based on Density) model, which is a variation of IEFPCM, is often recommended for accurately computing the free energy of solvation (ΔGsolv). gaussian.com This value is crucial for understanding solubility and partitioning behavior.

An extensive search for scientific literature detailing the advanced analytical characterization of the specific chemical compound This compound has yielded insufficient data to fulfill the requirements of the requested article.

Despite a thorough investigation for research pertaining to "this compound," no specific studies were found that provide experimental or theoretical data for the following analytical techniques as outlined in the request:

Single-Crystal X-ray Diffraction: No crystallographic data or structural reports for this specific compound are available in the searched databases.

Advanced NMR Techniques: While general NMR studies of quinoline derivatives exist, no specific advanced NMR studies focusing on the stereochemical and conformational analysis of this compound could be located.

Combined Experimental and Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman): No published research presenting the FT-IR or FT-Raman spectra, or their theoretical analysis, for this compound was identified.

Kinetic Studies for Inhibition Modes: There is no available literature detailing kinetic studies to determine the mode of inhibition of any biological target by this compound.

Oxygen Biosensor Plate Technology: No studies utilizing oxygen biosensor plate technology to investigate the biochemical pathway inhibition by this specific compound were found.

Due to the absence of specific research findings and data for this compound in the public domain, it is not possible to generate the detailed and scientifically accurate article as requested. The strict adherence to focusing solely on this compound, as per the instructions, prevents the inclusion of information from related but distinct chemical entities.

Structure Activity Relationships Sar from a Chemical Modification Perspective

Impact of Substitution Pattern on Molecular Properties and Interactions

The specific placement and nature of substituents on the quinoline (B57606) ring are critical determinants of the molecule's physicochemical properties and, consequently, its biological activity. In 4,5-Dichloro-8-(trifluoromethyl)quinoline, the chloro and trifluoromethyl groups are strategically positioned to modulate its electronic and hydrophobic character.

The positions of the halogen and trifluoromethyl substituents on the quinoline ring significantly influence the molecule's interaction with biological targets. The chlorine atoms at the 4 and 5-positions and the trifluoromethyl group at the 8-position each contribute distinct effects.

Position 4: Substitution at the 4-position of the quinoline ring is known to be crucial for various biological activities. A chloro group at this position can enhance the acidity of the quinoline nitrogen, which may be important for forming hydrogen bonds with target receptors. In the context of antimalarial 4-aminoquinolines, a 7-chloro substituent is considered optimal for activity, and while not identical, the principles of its electronic influence can be considered. slideshare.netyoutube.compharmacy180.comesr.ie The presence of a halogen at positions other than the 7-position, such as the 4- and 5-positions in this case, can produce inactive compounds in some contexts, highlighting the specificity of positional effects. youtube.com

Position 5: The presence of a substituent at the C-5 position can influence the planarity of the quinoline ring system, which is a key factor for activities such as DNA intercalation. A methyl group at C-5 has been shown to be more potent against certain cancer cell lines compared to a C-6 substitution, suggesting that the steric and electronic effects at this position can be beneficial for activity.

Position 8: A trifluoromethyl (-CF3) group at the 8-position significantly impacts the molecule's properties. In some classes of quinoline derivatives, substitution at the 8-position with a methyl group can lead to a complete loss of activity, indicating that this position is sensitive to steric bulk and electronic changes. slideshare.netyoutube.com However, the highly electronegative and lipophilic nature of the trifluoromethyl group can enhance binding affinity and cellular uptake in other contexts. nih.govmdpi.com

Table 1: Positional Isomer Effects on Antimalarial Activity of Chloroquinolines

Position of Chloro GroupRelative Antimalarial Activity
7High
5Moderate to Low
6Low
8Very Low / Inactive

Note: This table is a generalized representation based on SAR studies of 4-aminoquinolines and illustrates the importance of substituent position.

The electronic and hydrophobic properties of the chloro and trifluoromethyl groups are key drivers of the molecule's interactions.

Electronic Effects: Both chlorine and the trifluoromethyl group are strongly electron-withdrawing. mdpi.com This inductive effect lowers the electron density of the quinoline ring, influencing its pKa and ability to participate in π-π stacking interactions. The electron-withdrawing nature of these substituents can enhance the molecule's ability to act as a hydrogen bond acceptor and can also affect its metabolic stability. mdpi.com In some quinoline-based anticancer agents, electron-withdrawing groups have been shown to enhance activity. nih.gov

Table 2: Physicochemical Properties of Substituents

SubstituentHansch Lipophilicity Parameter (π)Hammett Meta Constant (σm)
-Cl0.710.37
-CF30.880.43
-CH30.56-0.07

Note: These values are general and can vary slightly depending on the molecular context.

Role of Planarity and Conjugation in Molecular Interactions

The planar nature of the quinoline ring system is a critical feature for certain modes of biological action, particularly those involving intercalation into DNA.

DNA intercalators are typically planar, polycyclic aromatic molecules that can insert themselves between the base pairs of the DNA double helix. This mode of action can disrupt DNA replication and transcription, leading to cytotoxic effects. The planarity of the quinoline ring system in this compound makes it a potential candidate for DNA intercalation.

Non Clinical Applications and Future Research Directions for 4,5 Dichloro 8 Trifluoromethyl Quinoline

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic and photophysical properties. The specific compound, 4,5-dichloro-8-(trifluoromethyl)quinoline, combines the foundational quinoline ring system with electron-withdrawing halogen and trifluoromethyl substituents. These features are known to significantly modulate the molecule's chemical reactivity, biological activity, and physical properties, making it a compound of interest for various non-clinical research applications. This article explores its potential in materials science, its role in mechanistic studies of molecular targets, its application in the development of chemical probes, and emerging areas for future investigation.

Q & A

Basic: What are the recommended synthetic routes for 4,5-Dichloro-8-(trifluoromethyl)quinoline, and how can purity be validated?

Methodological Answer:
The compound can be synthesized via cyclization of trifluoromethylated propargyl-amines using gold catalysis, as demonstrated in fluorinated quinoline synthesis . Alternative routes involve Vilsmeier-Haack formylation/acylation for halogenated intermediates . Purity validation requires ≥97.0% purity (GC/HPLC), as per analytical standards for structurally similar compounds like 4-Chloro-8-(trifluoromethyl)quinoline . Use orthogonal methods:

  • GC/MS for volatile impurities.
  • HPLC with UV/ELSD detection for non-volatile byproducts.
  • Elemental analysis to confirm C/H/N/F/Cl ratios.

Advanced: How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing trifluoromethyl group at C8 deactivates the quinoline ring, reducing nucleophilic substitution at adjacent positions. However, the chloro groups at C4/C5 enable Suzuki-Miyaura couplings under Pd catalysis. Key considerations:

  • Use bulky ligands (e.g., XPhos) to prevent dehalogenation .
  • Optimize solvent polarity (e.g., DMF/H₂O mixtures) to balance solubility and reactivity .
  • Monitor regioselectivity via ²⁹Si NMR for silylated intermediates or ¹⁹F NMR to track trifluoromethyl stability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments and confirm substituent positions (e.g., J-coupling patterns for adjacent Cl/F groups) .
  • ¹⁹F NMR : Verify trifluoromethyl integrity (δ ~ -60 to -70 ppm) and detect decomposition .
  • FT-IR : Confirm C-F stretches (1100–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) .
  • HRMS : Validate molecular weight (C₁₀H₅Cl₂F₃N, expected [M+H]⁺ = 282.0) .

Advanced: How can conflicting cytotoxicity data for halogenated quinolines be resolved in anticancer studies?

Methodological Answer:
Contradictions may arise from assay conditions or substituent positioning. Mitigation strategies:

  • Standardize cell lines (e.g., HepG2 for liver toxicity vs. MCF-7 for breast cancer) .
  • Perform dose-response curves (IC₅₀) with controls for Cl/F metabolic stability .
  • Use computational docking (AutoDock Vina) to compare binding affinities with targets like topoisomerase II, correlating with experimental IC₅₀ .
  • Analyze metabolites via LC-MS to identify dehalogenation or trifluoromethyl oxidation pathways .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H302).
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
  • Waste Disposal : Segregate halogenated waste (EPA Code D003) .

Advanced: How can substituent modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl at C4) to improve solubility, monitored via logP measurements (shake-flask method) .
  • Metabolic stability : Replace chloro groups with bioisosteres (e.g., CF₃ → SF₅) and assess via microsomal incubation assays .
  • Plasma protein binding : Use ultrafiltration-HPLC to quantify unbound fractions .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Anticancer agents : Derivatives show inhibition of tumor cell proliferation (e.g., 6-methoxy-4-trifluoromethyl-quinolin-2-amine) .
  • Antimicrobials : Quinolines with halogen/trifluoromethyl groups disrupt bacterial DNA gyrase .
  • Neurodegenerative research : Structural analogs (e.g., ELND006) target γ-secretase in Alzheimer’s models .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions on the quinoline core?

Methodological Answer:

  • Directing groups : Use sulfonyl or acetyl groups at C8 to steer electrophiles to C3/C5 .
  • Lewis acid catalysis : Employ BF₃·Et₂O to enhance nitration at electron-deficient positions .
  • Computational modeling : DFT calculations (Gaussian 09) predict charge distribution and reactive sites .

Basic: How is the compound’s stability under varying pH conditions evaluated?

Methodological Answer:

  • Forced degradation studies : Incubate in buffers (pH 1–13) at 40°C for 24h.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis at Cl sites) .
  • Kinetic analysis : Calculate t₁/₂ using Arrhenius plots for shelf-life prediction .

Advanced: How do steric effects of the trifluoromethyl group impact crystallization and polymorphism?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing; trifluoromethyl’s bulk often induces orthorhombic systems .
  • DSC/TGA : Identify polymorph transitions (ΔH fusion ~150°C) .
  • Solvent screening : Use EtOAc/hexane mixtures to isolate stable polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.